[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol
CAS No.:
Cat. No.: VC17723476
Molecular Formula: C11H13FO2
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13FO2 |
|---|---|
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | [(2R,4R)-4-(4-fluorophenyl)oxolan-2-yl]methanol |
| Standard InChI | InChI=1S/C11H13FO2/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-4,9,11,13H,5-7H2/t9-,11+/m0/s1 |
| Standard InChI Key | ZUTPILFYTQSBGX-GXSJLCMTSA-N |
| Isomeric SMILES | C1[C@@H](CO[C@H]1CO)C2=CC=C(C=C2)F |
| Canonical SMILES | C1C(COC1CO)C2=CC=C(C=C2)F |
Introduction
Structural and Physicochemical Properties
The compound’s IUPAC name, [(2R,4R)-4-(4-fluorophenyl)oxolan-2-yl]methanol, underscores its stereochemical configuration, with two chiral centers at the 2R and 4R positions of the oxolane (tetrahydrofuran) ring. The fluorophenyl group at the 4-position and the hydroxymethyl group at the 2-position contribute to its polarity and potential for hydrogen bonding. Key physicochemical data are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃FO₂ |
| Molecular Weight | 196.22 g/mol |
| InChIKey | ZUTPILFYTQSBGX-GXSJLCMTSA-N |
| Isomeric SMILES | C1C@@HC2=CC=C(C=C2)F |
| PubChem CID | 125456561 |
The compound’s stereochemistry significantly influences its biological interactions, as evidenced by the distinct activities of its enantiomers in chiral environments. The fluorine atom on the phenyl ring enhances electronegativity, potentially improving membrane permeability and metabolic stability compared to non-fluorinated analogs .
Synthesis and Optimization
The synthesis of [(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol typically begins with 4-fluorobenzaldehyde and glycidol as primary precursors. A reported pathway involves the following steps:
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Epoxide Ring-Opening: Glycidol reacts with 4-fluorobenzaldehyde under basic conditions to form a diol intermediate.
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Cyclization: Acid-catalyzed intramolecular cyclization yields the oxolane ring.
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Stereochemical Control: Chiral resolution techniques or asymmetric catalysis ensure the desired (2R,4R) configuration.
Critical reaction parameters include temperature control (60–80°C), solvent selection (tetrahydrofuran or dichloromethane), and the use of Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency. Yields range from 65% to 78%, with purity >95% achieved via recrystallization or chromatography.
Applications in Pharmaceutical Research
Drug Delivery Systems
The hydroxymethyl group enables functionalization for prodrug development. For instance, conjugation with iron oxide nanoparticles has been shown to enhance bioavailability and targeted delivery in analogous compounds . Such strategies could mitigate the compound’s moderate solubility (2.1 mg/mL in water).
Comparative Analysis with Analogous Compounds
To contextualize its properties, [(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol is compared below with two structurally similar fluorinated oxolane derivatives:
Key Observations:
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Electron-Withdrawing Substituents: Bromine in [2-(4-Bromo-3-fluorophenyl)oxolan-3-yl]methanol increases molecular weight and polarizability, correlating with enhanced anticancer activity .
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Ring Size: Pyrrolidine derivatives like ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol exhibit greater blood-brain barrier penetration due to reduced steric hindrance .
Future Directions and Challenges
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Biological Screening: Comprehensive antimicrobial and cytotoxicity assays are needed to validate predicted activities.
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Stereochemical Optimization: Enantioselective synthesis methods could improve yield and reduce costs.
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Nanoparticle Conjugation: Leveraging iron oxide or lipid-based carriers may address solubility limitations .
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